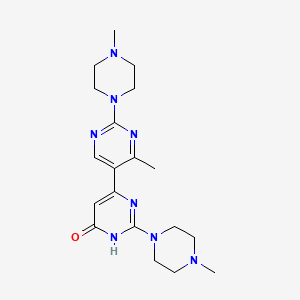
N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a powerful analgesic that has been used in research settings to study the mechanisms of opioid receptors and pain pathways.
Scientific Research Applications
N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the mechanisms of opioid receptors and pain pathways. It has been shown to be a potent analgesic, with a potency similar to that of morphine. This compound has also been used to study the effects of opioids on the central nervous system, including the effects on neurotransmitter release and receptor activation.
Mechanism of Action
N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals. This compound also activates the kappa-opioid receptor, which is responsible for the dysphoric effects of opioids. This activation can lead to feelings of anxiety and depression.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It acts as a potent analgesic, leading to a decrease in the transmission of pain signals. It also has sedative effects, leading to feelings of relaxation and drowsiness. This compound can also cause respiratory depression, which can be fatal in high doses.
Advantages and Limitations for Lab Experiments
N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide has a number of advantages for lab experiments. It is a potent analgesic, making it useful for studying the mechanisms of pain and the effects of opioids on the central nervous system. It is also relatively easy to synthesize, making it accessible to researchers. However, this compound has a number of limitations for lab experiments. It is highly addictive and can cause respiratory depression, which can be fatal in high doses. It is also illegal in many countries, making it difficult to obtain for research purposes.
Future Directions
There are a number of future directions for research on N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of research could focus on the development of safer and less addictive opioids. Another area of research could focus on the use of this compound in the treatment of chronic pain. Additionally, research could focus on the effects of this compound on the central nervous system and the mechanisms of opioid receptors. Overall, this compound has the potential to be a valuable tool for scientific research, but it is important to use it responsibly and with caution.
Conclusion
In conclusion, this compound is a synthetic opioid that has been used in scientific research to study the mechanisms of opioid receptors and pain pathways. It is a potent analgesic that has sedative effects and can cause respiratory depression. This compound has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. It is important to use this compound responsibly and with caution, given its potential for addiction and fatal respiratory depression.
Synthesis Methods
The synthesis of N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to produce 2,6-dimethylphenyl isocyanate. This is then reacted with pyrrolidine to produce this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Properties
IUPAC Name |
N,2-bis(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-8-3-5-10-16(14)18-12-7-13-21(18)19(22)20-17-11-6-4-9-15(17)2/h3-6,8-11,18H,7,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCVNBCFMGZCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6000741.png)
![2-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6000743.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6000753.png)
![N-[(1Z)-(dimethylamino)methylene]-2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B6000754.png)

![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6000787.png)
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)
![7-(cyclopropylmethyl)-2-[3-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6000794.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)

![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)
